molecular formula C25H17ClFN3O3S B2435758 2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 892297-57-3

2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2435758
CAS No.: 892297-57-3
M. Wt: 493.94
InChI Key: QGNFRQHIDVRLGU-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H17ClFN3O3S and its molecular weight is 493.94. The purity is usually 95%.
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Biological Activity

The compound 2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel class of benzothiazine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H16ClFN3O5S\text{C}_{20}\text{H}_{16}\text{ClF}\text{N}_3\text{O}_5\text{S}

This structure comprises a benzothiazine core with various substituents that may influence its biological properties.

Biological Activity Overview

Recent studies have indicated that compounds within the benzothiazine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has been evaluated for its antiviral and cytotoxic properties.

Antiviral Activity

Research has shown that derivatives of benzothiazine can inhibit viral replication. For instance, a related class of compounds demonstrated significant anti-HIV activity with effective concentrations (EC50) below 20 μM in vitro . The mechanism often involves interference with viral enzymes or host cell pathways critical for viral replication.

Cytotoxicity

The cytotoxic effects of this compound were assessed against various cancer cell lines. Preliminary results suggest that it exhibits selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Case Studies

  • Antiviral Screening
    • A study synthesized several benzothiazine derivatives and screened them for anti-HIV activity. The results indicated that modifications to the benzothiazine structure significantly affected antiviral potency. The compound was among those tested, showing promising results in inhibiting HIV replication .
  • Cytotoxicity Assessment
    • In another study, the cytotoxic effects were evaluated using human peripheral blood mononuclear cells (PBMCs) and various cancer cell lines. The compound showed a notable reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain benzothiazines can trigger programmed cell death in cancer cells through mitochondrial pathways.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenEffective Concentration (EC50)Notes
AntiviralHIV-1<20 μMSignificant inhibition observed
CytotoxicityPBMCs>10 μMSelective toxicity towards cancer cells

Properties

IUPAC Name

2-amino-6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S/c26-17-9-5-15(6-10-17)14-30-21-4-2-1-3-19(21)23-24(34(30,31)32)22(20(13-28)25(29)33-23)16-7-11-18(27)12-8-16/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNFRQHIDVRLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F)S(=O)(=O)N2CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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